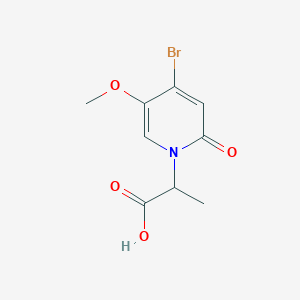
2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid typically involves the following steps:
Bromination: Introduction of a bromine atom into the pyridine ring.
Methoxylation: Addition of a methoxy group to the pyridine ring.
Oxidation: Formation of the oxo group.
Coupling: Attachment of the propanoic acid moiety.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxo derivatives.
Reduction: Reduction reactions may lead to the formation of hydroxyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution may produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Biological Probes: Utilized in studying biological pathways and mechanisms.
Medicine
Drug Development: Exploration as a potential therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid
- 2-(4-fluoro-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid
- 2-(4-iodo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid
Uniqueness
The presence of the bromine atom in 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid may confer unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
Properties
Molecular Formula |
C9H10BrNO4 |
|---|---|
Molecular Weight |
276.08 g/mol |
IUPAC Name |
2-(4-bromo-5-methoxy-2-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO4/c1-5(9(13)14)11-4-7(15-2)6(10)3-8(11)12/h3-5H,1-2H3,(H,13,14) |
InChI Key |
UMDULQGJBZNSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=CC1=O)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















